Metanilgelb

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Säuregelb 36 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird aufgrund seiner Farbänderung von Rot zu Gelb zwischen pH 1,2 und 3,2 als pH-Indikator verwendet.

Biologie: Wird in Färbetechniken für die Mikroskopie eingesetzt, um bestimmte Zellbestandteile hervorzuheben.

Industrie: Wird in der Textil-, Leder- und Papierindustrie zu Färbezwecken eingesetzt.

5. Wirkmechanismus

Der primäre Wirkmechanismus von Säuregelb 36 beinhaltet seine Interaktion mit Zellbestandteilen. Es wirkt als bifunktioneller Induktor von spezifischen Isozymen des Cytochrom P450 und cytosolischen Enzymen wie Glutathion-S-Transferase und Chinonreduktase . Diese Interaktionen können zu verschiedenen biochemischen Wirkungen führen, darunter Veränderungen in Stoffwechselwegen und Enzymaktivität.

Ähnliche Verbindungen:

Säuregelb 17: Ein weiterer Azofarbstoff mit ähnlichen Anwendungen, aber unterschiedlicher chemischer Struktur.

Säureorange 7: Wird in ähnlichen Industrien eingesetzt, hat aber eine andere Farbe und chemische Eigenschaften.

Säure Rot 88: Ein weiterer Azofarbstoff mit unterschiedlichen Anwendungen und Eigenschaften.

Einzigartigkeit von Säuregelb 36: Säuregelb 36 ist einzigartig aufgrund seiner spezifischen pH-Indikatoreigenschaften und seiner Fähigkeit, als bifunktioneller Induktor von Cytochrom-P450-Enzymen zu wirken. Dies macht es sowohl in industriellen Anwendungen als auch in der wissenschaftlichen Forschung besonders wertvoll .

Wirkmechanismus

Target of Action

Metanil Yellow, also known as ACID YELLOW 36, is a dye of the azo class . It is primarily used as a pH indicator in analytical chemistry . The primary targets of Metanil Yellow are the pH-sensitive systems in which it is used . It has a color change from red to yellow between pH 1.2 and 3.2 .

Mode of Action

The mode of action of Metanil Yellow involves its interaction with pH-sensitive systems. As a pH indicator, Metanil Yellow changes its color from red at pH 1.2 to yellow at pH 2.3 . This color change is a result of the compound’s interaction with hydrogen ions in the solution, which affects the electron distribution in the azo group of the molecule .

Biochemical Pathways

The biochemical pathways affected by Metanil Yellow are primarily related to pH regulation. By changing color in response to pH, Metanil Yellow can provide visual information about the acidity or alkalinity of a solution . .

Pharmacokinetics

It is known that metanil yellow is used as an adulterant in food products, particularly in india This suggests that it can be absorbed into the body through ingestion

Result of Action

The primary result of Metanil Yellow’s action is a visual indication of pH. In a pH-sensitive system, Metanil Yellow changes color to indicate the acidity or alkalinity of the solution . Animal studies have suggested that metanil yellow may have neurotoxic and hepatotoxic effects, indicating that it may have harmful effects at the molecular and cellular levels.

Action Environment

The action of Metanil Yellow is influenced by environmental factors such as pH and temperature. The color change that Metanil Yellow undergoes is dependent on the pH of the solution

Biochemische Analyse

Biochemical Properties

Metanil Yellow is known to interact with various enzymes and proteins. It acts as a bifunctional inducer of specific isozymes of P-450 and cytosolic enzymes . This suggests that Metanil Yellow can influence biochemical reactions by modulating the activity of these enzymes.

Cellular Effects

Metanil Yellow has been found to have significant effects on various types of cells and cellular processes. Animal studies have suggested that Metanil Yellow is neurotoxic and hepatotoxic . This indicates that Metanil Yellow can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Metanil Yellow’s action involves its interaction with biomolecules and its influence on gene expression. It acts as a bifunctional inducer of specific isozymes of P-450 and cytosolic enzymes . This suggests that Metanil Yellow can bind to these enzymes, potentially inhibiting or activating them, leading to changes in gene expression.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Säuregelb 36 wird durch eine Diazotierungsreaktion gefolgt von einer Azokupplung synthetisiert. Der Prozess beginnt mit der Diazotierung von Anilin unter Bildung von Diazoniumsalz, das dann unter sauren Bedingungen mit Metanilicsäure gekoppelt wird, um den Azofarbstoff zu erzeugen .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Säuregelb 36 großtechnische Diazotierungs- und Kupplungsreaktionen. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Filtration isoliert, gewaschen und getrocknet, bevor es für die Verwendung verpackt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Säuregelb 36 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Azogruppe kann oxidiert werden, was zum Abbau der Farbstoffstruktur führt.

Reduktion: Die Reduktion der Azogruppe führt zur Bildung von aromatischen Aminen, die weiterverarbeitet oder abgebaut werden können.

Substitution: Die Sulfonatgruppe kann an Substitutionsreaktionen teilnehmen, wodurch sich die Eigenschaften des Farbstoffs verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit oder Zink unter sauren Bedingungen.

Substitution: Verschiedene Nucleophile können unter geeigneten Bedingungen verwendet werden, um die Sulfonatgruppe zu substituieren.

Hauptprodukte:

Oxidation: Abbauprodukte einschließlich kleinerer aromatischer Verbindungen.

Reduktion: Aromatische Amine wie Anilinderivate.

Substitution: Modifizierte Azofarbstoffe mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Acid Yellow 17: Another azo dye with similar applications but different chemical structure.

Acid Orange 7: Used in similar industries but has a different color and chemical properties.

Acid Red 88: Another azo dye with distinct applications and properties.

Uniqueness of Acid Yellow 36: Acid Yellow 36 is unique due to its specific pH indicator properties and its ability to act as a bifunctional inducer of cytochrome P450 enzymes. This makes it particularly valuable in both industrial applications and scientific research .

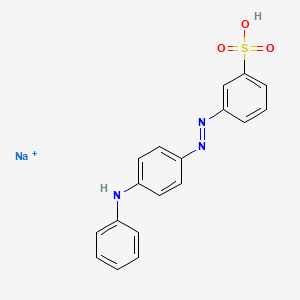

Eigenschaften

CAS-Nummer |

587-98-4 |

|---|---|

Molekularformel |

C18H15N3NaO3S |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24); |

InChI-Schlüssel |

PBAMGXBJWKWSID-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.[Na] |

Aussehen |

Solid powder |

melting_point |

>250°C |

Key on ui other cas no. |

587-98-4 |

Physikalische Beschreibung |

Other Solid Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

4005-68-9 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

acid yellow 36 metanil yellow metanil yellow, monosodium salt sodium 3-((4-anilinophenyl)azo)benzenesulfonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Metanil Yellow?

A1: Metanil Yellow has the molecular formula C18H14N3NaO3S and a molecular weight of 375.38 g/mol.

Q2: What spectroscopic techniques are useful for characterizing Metanil Yellow?

A2: Several spectroscopic techniques can be employed to characterize Metanil Yellow, including:

- UV-Vis Spectroscopy: This technique is widely used to quantify Metanil Yellow in various matrices due to its strong absorbance in the visible region. [, , , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and can be combined with chemometrics for adulteration detection. [, , , ]

- Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and can also be used for detection in complex food matrices. [, , ]

Q3: What are the known toxic effects of Metanil Yellow?

A3: Metanil Yellow is classified as a non-permitted food colorant due to its established toxicity. Studies have demonstrated various adverse effects in animal models, including:

- Hepatotoxicity: Metanil Yellow can induce liver damage, as evidenced by elevated liver enzyme levels and histological changes in the liver. [, , , ]

- Nephrotoxicity: Research indicates that Metanil Yellow exposure can lead to kidney dysfunction, characterized by altered serum creatinine and uric acid levels, alongside histological alterations in the kidneys. [, , ]

- Neurotoxicity: Studies have shown that Metanil Yellow administration can cause structural changes in the cerebellar cortex of rats, suggesting potential neurotoxic effects. []

- Immunomodulatory Effects: Research suggests that Metanil Yellow can modulate immune responses, affecting both humoral and cell-mediated immunity in rodents. []

Q4: What are the potential long-term effects of Metanil Yellow exposure?

A4: While more research is needed to fully elucidate the long-term consequences of Metanil Yellow exposure, existing studies raise concerns about potential carcinogenic and mutagenic effects. Further investigations are crucial to comprehensively assess the risks associated with chronic exposure. []

Q5: How does Metanil Yellow interact with biological systems at a cellular level?

A5: Metanil Yellow's interaction with biological systems involves several mechanisms:

- Oxidative Stress: One of the primary mechanisms of Metanil Yellow toxicity is its ability to induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage. [, , ]

- Enzyme Modulation: Metanil Yellow can modulate the activity of various enzymes, including antioxidant enzymes like catalase and glutathione reductase. This disruption of the antioxidant defense system contributes to its toxic effects. [, , ]

Q6: What analytical methods are commonly used to detect and quantify Metanil Yellow in food samples?

A6: Several analytical methods are employed for the detection and quantification of Metanil Yellow in food products:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a photodiode array detector or mass spectrometry (MS), provides sensitive and selective determination of Metanil Yellow in various food matrices. [, , ]

- Thin-Layer Chromatography (TLC): TLC, while less sensitive than HPLC, offers a rapid and cost-effective method for screening samples for Metanil Yellow contamination. [, ]

- Electrochemical Methods: Voltammetric techniques utilizing glassy carbon electrodes have shown promise for the sensitive detection of Metanil Yellow. []

Q7: What are the challenges associated with detecting Metanil Yellow in complex food matrices?

A7: The complex nature of food matrices can pose challenges for accurate Metanil Yellow detection. Interfering compounds may lead to inaccurate results. Sample preparation techniques such as solid-phase extraction (SPE) are often necessary to remove interfering substances and concentrate the analyte before analysis. [, ]

Q8: What is the environmental impact of Metanil Yellow?

A8: The release of Metanil Yellow into the environment, primarily through industrial wastewater, raises significant concerns:

Q9: What remediation strategies can be used to remove Metanil Yellow from the environment?

A9: Various remediation strategies are being investigated for the removal of Metanil Yellow from contaminated environments:

- Adsorption: Several adsorbent materials, including activated carbon, modified shrimp shells, and corn cobs, have shown promising results in removing Metanil Yellow from aqueous solutions. [, , , ]

- Biodegradation: Research on utilizing microbial communities for the biodegradation of Metanil Yellow is ongoing. Certain bacterial consortia have demonstrated the ability to degrade Metanil Yellow into less harmful byproducts. []

- Advanced Oxidation Processes (AOPs): AOPs, such as the photo-Fenton process, utilize reactive oxygen species to degrade organic pollutants like Metanil Yellow. These processes hold potential for efficient degradation and mineralization of the dye. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.